N-butyl-2-nitrobenzamide
Overview
Description
“N-butyl-2-nitrobenzamide” is a chemical compound with the linear formula C11H14N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-butyl amides, which includes “this compound”, can be achieved through the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate. This reaction is catalyzed by Cu(OTf)2, which is a highly stable and efficient catalyst for the present Ritter reaction under solvent-free conditions at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H14N2O3 . The molecular weight of this compound is 222.246 .
Scientific Research Applications
Synthesis Applications
Synthesis of Heterocyclic Compounds
Research shows the use of 2-nitrobenzamides in the synthesis of heterocyclic compounds like quinazolinones. Sodium dithionite serves as a reducing agent in this process (Romero, Salazar, & López, 2013).
Development of Antiarrhythmic Drugs
Nitrobenzamide derivatives have been synthesized and evaluated for their potential as antiarrhythmic drugs. Certain compounds showed promising results in initial studies (Likhosherstov et al., 2014).
Pharmaceutical Research
Antitubercular Activity
A series of nitrobenzamide derivatives demonstrated significant in vitro antitubercular activity, presenting a new direction for the development of treatments for tuberculosis (Wang et al., 2019).
Antitumor Activity
Certain nitrobenzamide derivatives like N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) have shown significant antitumor activity. Formulations like solid lipid nanoparticles and nanostructured lipid carriers containing BNB have been developed for parenteral administration (Sena et al., 2017).
Chemical Behavior and Properties
Solubility Studies
The solubility of p-nitrobenzamide in various solvents over a range of temperatures has been studied, providing insights into its physicochemical properties (Yuan et al., 2019).
Crystal Structure Analysis
The crystal structure of N-cyclohexyl-2-nitrobenzamide was analyzed using X-ray diffraction, contributing to the understanding of its molecular configuration (Saeed, Hussain, & Bolte, 2010).
Biochemical Studies
Bioactivation and DNA Interaction
The bioactivation of a related compound, 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, was studied. It has the ability to form DNA-DNA interstrand crosslinks, which is significant for its cytotoxicity (Knox et al., 1991).
Cancer Cell Mechanisms
The molecular mechanisms of cell death induced by nitroaromatic compounds like N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) in cancer cells have been explored. These include increased ROS, reduced mitochondria membrane potential, and induction of apoptosis and autophagy (Perdigão et al., 2017).
Properties
IUPAC Name |
N-butyl-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNIXNMRAQAEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366758 | |
Record name | N-butyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5352-10-3 | |
Record name | N-butyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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